4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Preparation Methods
The synthesis of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazolo[3,4-b]pyridine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
2H-pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form and may exhibit different biological activities.
Pyrazoloquinolines: These compounds have a quinoline ring fused to the pyrazole, offering unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15-19-20(23)18(22(28)24-13-12-16-8-4-2-5-9-16)14-25-21(19)27(26-15)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYYXOTVMWICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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